1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride
Description
1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride (CAS: 1021871-66-8) is a hydrochloride salt of a substituted aryloxypropylamine derivative. Its molecular formula is C₉H₁₃Cl₂NO, with a molecular weight of 222.11 g/mol . The compound features a 3-chlorophenoxy group linked to a propan-2-ylamine backbone, protonated as a hydrochloride salt.
Properties
IUPAC Name |
2-(3-chlorophenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-7(6-11)12-9-4-2-3-8(10)5-9;/h2-5,7H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIJKCFWOLCCFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC(=CC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of 3-Chlorophenoxypropane Intermediate
The initial step involves synthesizing a phenoxypropane intermediate through nucleophilic substitution:
- Reactants : 3-chlorophenol and 1-chloro-2-propanol
- Reaction conditions : Typically conducted under basic conditions using potassium carbonate or sodium hydroxide in a polar aprotic solvent like acetone or dimethylformamide (DMF).
- Reaction mechanism : The phenolate ion generated from 3-chlorophenol attacks the electrophilic carbon in 1-chloro-2-propanol, displacing chloride and forming 1-(3-chlorophenoxy)-2-propanol.
Step 2: Amination to Form the Propylamine Derivative
The phenoxy intermediate undergoes amination:
- Reactants : The intermediate from Step 1 and ammonia or a primary amine.
- Reaction conditions : Conducted under pressure with excess ammonia in a sealed reactor at elevated temperatures (around 100-150°C) to favor nucleophilic substitution of the hydroxyl group or displacement of chloride.
- Outcome : Formation of 1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene .
Step 3: Salt Formation
- Procedure : The free base is treated with hydrochloric acid to produce the hydrochloride salt.
- Conditions : Dissolution in a suitable solvent (e.g., ethanol or water), followed by acid addition, crystallization, and filtration.
- Yield considerations : Optimized pH control and temperature regulation are critical for high purity and yield.
Alternative Route: Reductive Amination
An alternative synthesis involves reductive amination:
- Reactants : A suitable aldehyde or ketone derivative of the phenoxy compound and ammonia or primary amines.
- Reaction conditions : Catalyzed by hydrogen in the presence of palladium or Raney nickel under mild conditions.
- Outcome : Formation of the amino alcohol, which is then converted into the hydrochloride salt.
Key Data and Process Optimization
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Phenolic substitution | 3-chlorophenol + 1-chloro-2-propanol | Potassium carbonate, acetone, reflux | ~85-90% | High purity intermediate, scalable |
| Amination | Ammonia or primary amine | Elevated temperature, pressure | ~80-85% | Excess ammonia improves conversion |
| Salt formation | Hydrochloric acid | Room temperature, crystallization | >95% | Ensures high purity of hydrochloride salt |
Research Findings and Process Data
Research indicates that process parameters such as temperature, solvent choice, and molar ratios significantly influence yield and purity:
- Temperature : Reactions performed between 100-150°C optimize substitution without degradation.
- Solvent : Acetone and DMF are preferred for their polarity and ability to dissolve reactants.
- Reaction Time : Typically 12-24 hours for nucleophilic substitution and amination steps.
- Purification : Recrystallization from ethanol or water yields high-purity product suitable for pharmaceutical applications.
Industrial Considerations
Large-scale synthesis emphasizes:
- Safety : Use of pressure reactors for amination steps.
- Cost-effectiveness : Minimizing excess reagents and optimizing reaction times.
- Environmental impact : Employing green solvents and waste minimization protocols.
Chemical Reactions Analysis
1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H13ClNO
- Molecular Weight : 222.11 g/mol
- CAS Number : 1021871-66-8
The compound is primarily recognized for its role as an intermediate in organic synthesis, which is crucial for the development of pharmaceuticals and other bioactive compounds.
Medicinal Chemistry
1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride has been investigated for its potential therapeutic applications. Given its structural similarities to other bioactive compounds, it may exhibit properties that could be harnessed in drug design. Research indicates that compounds with similar structures can act as enzyme inhibitors or activators, suggesting that this compound might influence various metabolic pathways within cells.
Biochemical Studies
The compound's interactions with specific enzymes and receptors make it a candidate for further biochemical studies. It may participate in aminomethylation reactions, which are essential for synthesizing more complex molecules. Understanding these interactions could lead to insights into its biological activity and potential therapeutic uses.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other structurally similar compounds:
| Compound Name | Structural Characteristics | Potential Applications |
|---|---|---|
| 1-[(1-Aminopropan-2-yl)oxy]-4-chlorobenzene hydrochloride | Chlorine at the para position | Similar therapeutic potentials due to structural similarity |
| 1-[(1-Aminopropan-2-yl)oxy]-2-chlorobenzene hydrochloride | Chlorine at the ortho position | Investigated for different biological activities |
The positioning of the chlorine atom significantly influences the chemical properties and reactivity of these compounds, which can lead to varied biological activities and applications.
Conclusion and Future Directions
The applications of this compound span medicinal chemistry and biochemical research, showing promise as a versatile compound in drug development. Further studies are necessary to elucidate its specific mechanisms of action and interactions within biological systems. As research progresses, this compound may contribute significantly to advancements in therapeutic strategies and organic synthesis methodologies.
Future research should focus on:
- Detailed mechanistic studies to clarify its role in enzyme interactions.
- Development of synthetic routes that enhance yield and purity.
- Exploration of its potential as a lead compound in drug discovery initiatives.
Mechanism of Action
The mechanism by which 1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to three classes of analogues: halogenated aryloxypropanes , nitro-substituted aryloxypropanes , and alkyl-substituted aryloxyalkylamines (Table 1).
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target compound | 1021871-66-8 | C₉H₁₃Cl₂NO | 222.11 | 3-Cl, propan-2-ylamine (HCl salt) |
| 1-(3-Bromopropoxy)-3-chlorobenzene | 37142-46-4 | C₉H₁₀BrClO | 249.53 | 3-Cl, 3-Br-propoxy |
| 1-(3-Bromopropoxy)-2-nitrobenzene | 104147-69-5 | C₉H₁₀BrNO₃ | 260.08 | 2-NO₂, 3-Br-propoxy |
| 1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene HCl | 1384429-76-8 | C₁₁H₁₈ClNO | 215.72 | 3-Me, butan-2-ylamine (HCl salt) |
| 1-[(1-Aminopropan-2-yl)oxy]-4-(propan-2-yl)benzene* | Discontinued | C₁₂H₁₉NO | 193.29 | 4-isoPr, propan-2-ylamine |
*Discontinued due to unspecified stability or efficacy concerns .
Key Observations:
- Halogen vs. Nitro Substituents : The brominated analogues (e.g., 1-(3-Bromopropoxy)-3-chlorobenzene) exhibit higher molecular weights (~249–260 g/mol) due to bromine’s atomic mass. The nitro-substituted analogue (CAS 104147-69-5) introduces strong electron-withdrawing effects, likely reducing nucleophilicity compared to the target compound’s amine group .
- Substituent Position : The discontinued 4-isoPr analogue () highlights the sensitivity of biological activity to substituent position, as para-substituted aromatics often exhibit distinct steric and electronic profiles compared to meta-substituted derivatives.
Physicochemical and Functional Differences
Solubility and Stability:
- The hydrochloride salt form of the target compound enhances water solubility relative to neutral analogues like 1-(3-Bromopropoxy)-3-chlorobenzene, which lacks ionizable groups .
- Nitro groups (e.g., in CAS 104147-69-5) may confer photolytic instability, whereas the target compound’s amine group could undergo oxidation or acetylation under specific conditions .
Reactivity:
- The primary amine in the target compound enables conjugation reactions (e.g., Schiff base formation), unlike brominated or nitro-substituted analogues, which are more inert .
- The chlorine atom at the meta position may direct electrophilic substitution reactions differently compared to para-substituted analogues .
Biological Activity
1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride, a compound with diverse applications in chemistry and biology, has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
The compound is synthesized through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. It serves as an intermediate in the production of organic compounds and is utilized in biochemical studies to explore enzyme interactions and pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biochemical pathways. It may function as an inhibitor or activator, influencing cellular processes. The detailed molecular targets remain under investigation .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy is often enhanced when used in conjunction with metal complexes .
Cytotoxicity and Anticancer Potential
The compound has been evaluated for its cytotoxic effects against cancer cell lines. Studies reveal that it demonstrates significant activity against human cervical cancer cells (HeLa) and other cancer types. The anticancer mechanism appears to involve the induction of apoptosis in cancer cells .
Mutagenicity and Carcinogenicity Studies
Extensive testing has demonstrated that this compound does not exhibit mutagenic properties in standard assays (e.g., Salmonella tests). Long-term carcinogenicity studies in animal models have shown no significant tumorigenic effects at certain doses, although some toxicity indicators were noted at higher concentrations .
Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against multiple bacterial strains using the agar-well diffusion method. The results indicated moderate to significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. Table 1 summarizes the antibacterial activity observed:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| Pseudomonas aeruginosa | 12 |
Study 2: Cytotoxic Effects on Cancer Cells
A study assessed the cytotoxic effects of the compound on various cancer cell lines. The results showed a dose-dependent response, with higher concentrations leading to increased cell death:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| HCT116 | 30 |
| A431 | 35 |
Q & A
Q. What spectroscopic techniques are most reliable for characterizing 1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to confirm the structure. For example, the aromatic protons of the 3-chlorobenzene moiety appear as distinct signals in the 7.0–7.5 ppm range, while the aminopropan-2-yl group shows peaks near 3.0–4.0 ppm (protons adjacent to oxygen and nitrogen) .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can verify the molecular ion peak at m/z 222.11 (for ) and fragmentation patterns consistent with cleavage at the ether linkage .
- Infrared (IR) Spectroscopy: Confirm functional groups via absorption bands: N–H stretch (~3300 cm), C–Cl stretch (~750 cm), and C–O–C asymmetric stretch (~1100 cm) .
Q. How can researchers assess the compound’s solubility and stability in aqueous solutions?
Methodological Answer:
- Solubility Testing: Perform phase-solubility studies in buffers (pH 1–12) to identify optimal conditions. Hydrochloride salts typically exhibit higher solubility in acidic media due to protonation of the amine group .
- Stability Analysis: Use accelerated stability studies (e.g., 40°C/75% relative humidity) with HPLC monitoring. Degradation products (e.g., free amine or chlorophenol derivatives) indicate hydrolysis at the ether or amine group .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
-
Route Comparison:
Step Method A (Epoxide Ring-Opening) Method B (Nucleophilic Substitution) Reagents Epichlorohydrin, 3-chlorophenol 1-Aminopropan-2-ol, 3-chlorobenzene chloride Yield 65–70% 50–55% Purity (HPLC) ≥98% ≤95% - Method A is preferable for higher purity due to fewer side reactions, but Method B avoids epoxide intermediates, reducing toxicity risks .
-
Optimization Strategies:
Q. What analytical challenges arise in detecting trace impurities, and how can they be resolved?
Methodological Answer:
- Common Impurities:
- 3-Chlorophenol (hydrolysis byproduct): Detect via reverse-phase HPLC with UV detection at 270 nm.
- Unreacted 1-aminopropan-2-ol: Use ion-pair chromatography with a C18 column and 0.1% trifluoroacetic acid in the mobile phase .
- Advanced Techniques:
Q. How do computational methods aid in predicting the compound’s reactivity and biological interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the C–O and C–Cl bonds to predict hydrolysis susceptibility. For example, the C–O bond in the ether linkage has a BDE of ~85 kcal/mol, indicating moderate stability .
- Molecular Docking: Simulate interactions with biological targets (e.g., neurotransmitter receptors) using software like AutoDock Vina. The compound’s amine and ether groups show potential hydrogen bonding with active-site residues .
Data Contradiction Analysis
Q. How can conflicting reports about the compound’s stability in basic media be reconciled?
Critical Analysis:
- Contradictory Findings:
- Resolution:
- Experimental Replication: Conduct controlled studies with standardized buffers and temperatures.
- Mechanistic Insight: Degradation kinetics may depend on trace metal ions (e.g., Fe) catalyzing oxidation. Chelating agents (e.g., EDTA) can mitigate this .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
